Acrizanib, chemically known as N-(1-Methyl-5-(trifluoromethyl)-1H-pyrazol-3-yl)-5-(6-methylaminomethylpyrimidin-4-yloxy)-1H-indole-1-carboxamide, falls under the category of tyrosine kinase inhibitors. It is specifically designed to target VEGFR2, which plays a critical role in angiogenesis and vascular permeability. The compound was developed with the aim of providing a targeted approach to inhibit the pathological processes associated with various ocular diseases.
The synthesis of acrizanib involves several key steps that utilize advanced organic chemistry techniques. The process typically begins with the formation of the pyrazole ring, followed by the introduction of trifluoromethyl and other functional groups that enhance its bioactivity.
These methods highlight the complexity and precision required in synthesizing acrizanib, ensuring that it possesses the necessary pharmacological properties.
Acrizanib's molecular structure is characterized by its unique arrangement of atoms that confer its biological activity. The chemical formula is C_{17}H_{18}F_{3}N_{5}O, with a molecular weight of approximately 385.35 g/mol.
The three-dimensional conformation of acrizanib facilitates its interaction with VEGFR2, promoting effective inhibition of angiogenic signaling pathways.
Acrizanib primarily undergoes reactions related to its interactions with biological targets rather than typical organic transformations seen in synthetic chemistry. Its mechanism involves:
In vitro studies have demonstrated acrizanib’s efficacy in reducing neovascularization in various models, confirming its role as an antiangiogenic agent.
The mechanism by which acrizanib exerts its effects involves several critical steps:
Data from various studies have illustrated significant reductions in neovascularization when treated with acrizanib compared to control groups, underscoring its potential clinical applications.
Acrizanib exhibits several notable physical and chemical properties:
These properties are critical for determining appropriate delivery methods and formulations for clinical applications.
Acrizanib has shown promise in various scientific applications:
Acrizanib (chemical name: 5-({6-[(methylamino)methyl]pyrimidin-4-yl}oxy)-N-[1-methyl-5-(trifluoromethyl)-1H-pyrazol-3-yl]-1H-indole-1-carboxamide; CAS: 1229453-99-9) is a synthetically designed small molecule with a molecular weight of 445.41 g/mol and the chemical formula C₂₀H₁₈F₃N₇O₂ [1] [4]. This compound functions as a highly selective tyrosine kinase inhibitor (TKI) targeting intracellular domains of vascular endothelial growth factor receptor 2 (VEGFR2/KDR). Acrizanib exhibits potent inhibitory activity against VEGFR2 with an IC₅₀ of 17.4 nM in BaF3-KDR cellular assays, demonstrating remarkable selectivity by affecting only 13 wild-type kinases at concentrations yielding ≤10% residual kinase activity [10] [8]. Its molecular structure features a trifluoromethyl pyrazole moiety linked to an indole-carboxamide scaffold, optimized for enhanced binding affinity to the VEGFR2 kinase domain while maintaining favorable physicochemical properties for ocular penetration [4].
Table 1: Kinase Selectivity Profile of Acrizanib
Kinase Target | Inhibition Activity | Biological Relevance |
---|---|---|
VEGFR2 (KDR) | IC₅₀ = 17.4 nM | Primary anti-angiogenic target |
VEGFR1 | ≤10% residual activity | Decoy receptor modulation |
VEGFR3 | ≤10% residual activity | Lymphangiogenesis regulation |
PDGFRα/β | ≤10% residual activity | Pericyte recruitment pathways |
CSF1R | ≤10% residual activity | Macrophage differentiation |
The development of acrizanib (formerly designated LHA510) emerged from the critical need to overcome limitations of biologic anti-VEGF therapies for ocular neovascular diseases. While anti-VEGF antibodies revolutionized neovascular age-related macular degeneration (nAMD) treatment, their efficacy remains constrained by short intraocular half-life, necessitating frequent intravitreal injections that pose cumulative risks of endophthalmitis, retinal detachment, and significant treatment burden [6] [7]. Acrizanib was rationally designed as a topical alternative targeting VEGFR2, the primary mediator of pathological angiogenesis in retinal diseases [4]. The molecular rationale stems from VEGFR2's central role in angiogenic signaling cascades—upon VEGF-A binding, VEGFR2 undergoes autophosphorylation at multiple tyrosine residues (Y951, Y1059, Y1175 in humans), activating downstream effectors including PI3K-Akt, Ras-MAPK, and PLCγ-PKC pathways that drive endothelial cell proliferation, migration, and vascular permeability [5] [2]. By selectively inhibiting VEGFR2 phosphorylation rather than sequestering VEGF ligands, acrizanib potentially offers broader pathway inhibition while circumventing ligand-specific resistance mechanisms that limit monoclonal antibody efficacy [5].
Acrizanib's therapeutic relevance centers on its potential application in sight-threatening ocular vascular pathologies characterized by abnormal angiogenesis. Neovascular AMD affects approximately 8.7% of the global population over 50, with prevalence dramatically increasing to 10.5% in those over 90 [3] [9]. This condition features choroidal neovascularization (CNV)—aberrant blood vessel growth from the choriocapillaris through Bruch's membrane into the subretinal space, leading to hemorrhage, exudation, and disciform scarring that irreversibly damages photoreceptors [7] [9]. Beyond nAMD, acrizanib targets retinopathies including diabetic retinopathy and retinal vein occlusion, where retinal ischemia drives pathological VEGF overexpression and subsequent neovascularization [5]. The strategic focus on VEGFR2 inhibition addresses a critical therapeutic gap: current anti-VEGF biologics require frequent intravitreal injections, with 30-50% of nAMD patients exhibiting suboptimal response due to tachyphylaxis, alternative angiogenic pathway activation, or limited drug bioavailability [6] [7]. Preclinical evidence positions acrizanib as a promising agent capable of suppressing multiple facets of pathological angiogenesis while potentially preserving physiological vascular homeostasis [2].
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.:
CAS No.: 1242240-30-7